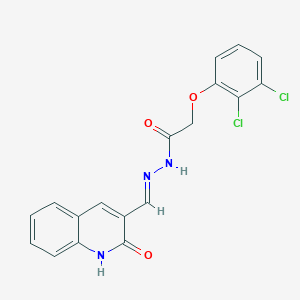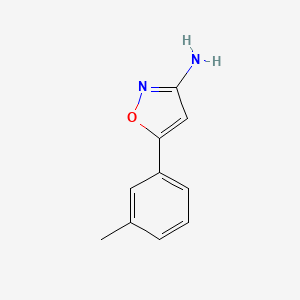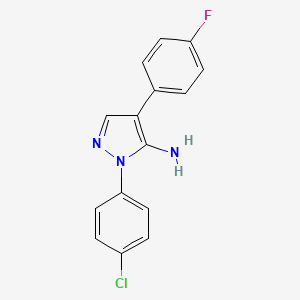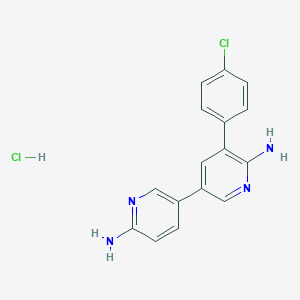![molecular formula C25H23N5O2S B12046922 N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12046922.png)
N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound with a unique structure that combines several functional groups, including a hydroxyphenyl group, a triazole ring, and a sulfanylacetohydrazide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
准备方法
合成路线和反应条件
N'-[(1E)-1-(2-羟基苯基)乙叉基]-2-{[5-(4-甲基苯基)-4-苯基-4H-1,2,4-三唑-3-基]硫代}乙酰肼的合成通常涉及多个步骤,从制备关键中间体开始。一条常见的路线涉及2-羟基苯乙酮与水合肼缩合生成相应的腙。然后在适当条件下将该中间体与5-(4-甲基苯基)-4-苯基-4H-1,2,4-三唑-3-硫醇反应,得到最终产物。反应条件通常包括使用乙醇或甲醇等溶剂,并且可能需要加热以促进反应。
工业生产方法
虽然该化合物的具体工业生产方法没有得到充分的记录,但总体方法将涉及扩大实验室合成程序。这将包括优化反应条件,例如温度、压力和溶剂选择,以确保最终产物的高产率和纯度。工业生产也可能涉及使用连续流动反应器来提高效率和可扩展性。
化学反应分析
反应类型
N'-[(1E)-1-(2-羟基苯基)乙叉基]-2-{[5-(4-甲基苯基)-4-苯基-4H-1,2,4-三唑-3-基]硫代}乙酰肼可以进行各种化学反应,包括:
氧化: 羟基苯基可以被氧化形成醌衍生物。
还原: 亚胺(C=N)键可以被还原形成相应的胺。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾(KMnO4)和三氧化铬(CrO3)。
还原: 通常使用硼氢化钠(NaBH4)或氢化铝锂(LiAlH4)等还原剂。
取代: 亲核取代反应通常需要碱的存在,例如氢氧化钠(NaOH),并且可以在极性溶剂如二甲基亚砜(DMSO)中进行。
主要产物
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,羟基苯基的氧化会生成醌衍生物,而亚胺键的还原会生成相应的胺。
科学研究应用
N'-[(1E)-1-(2-羟基苯基)乙叉基]-2-{[5-(4-甲基苯基)-4-苯基-4H-1,2,4-三唑-3-基]硫代}乙酰肼在科学研究中有多种应用:
化学: 它被用作合成更复杂分子的构建块,以及配位化学中的配体。
生物学: 由于该化合物能够与生物靶标相互作用,因此具有作为抗菌剂的潜力。
医药: 鉴于该化合物能够诱导某些癌细胞系的细胞死亡,目前正在进行研究以探索其作为抗癌剂的潜力。
工业: 它可用于开发具有特定性能的新材料,例如增强的热稳定性或导电性。
作用机制
N'-[(1E)-1-(2-羟基苯基)乙叉基]-2-{[5-(4-甲基苯基)-4-苯基-4H-1,2,4-三唑-3-基]硫代}乙酰肼的作用机制涉及它与细胞中的分子靶标相互作用。该化合物可以与酶和蛋白质结合,破坏其正常功能。例如,它可能抑制参与细胞增殖的某些酶的活性,从而导致细胞死亡。三唑环和硫代基团是促进其生物活性的关键官能团,通过促进与目标分子的结合来实现。
相似化合物的比较
类似化合物
乙酰乙酸乙酯: 一种更简单的化合物,具有酮-烯醇互变异构,在各种有机合成反应中使用.
二硅烷桥接化合物: 具有独特电子性质的有机硅化合物,用于光电材料.
苯肾上腺素相关化合物: 具有类似结构特征的化合物,用于医药应用.
独特性
N'-[(1E)-1-(2-羟基苯基)乙叉基]-2-{[5-(4-甲基苯基)-4-苯基-4H-1,2,4-三唑-3-基]硫代}乙酰肼的独特性在于它结合了官能团,赋予了其独特的化学和生物学性质。特别是三唑环和硫代基团的存在,使其与更简单的化合物区别开来,并使其在各种应用中成为多功能分子的潜力。
属性
分子式 |
C25H23N5O2S |
|---|---|
分子量 |
457.5 g/mol |
IUPAC 名称 |
N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]-2-[[5-(4-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C25H23N5O2S/c1-17-12-14-19(15-13-17)24-28-29-25(30(24)20-8-4-3-5-9-20)33-16-23(32)27-26-18(2)21-10-6-7-11-22(21)31/h3-15,31H,16H2,1-2H3,(H,27,32)/b26-18+ |
InChI 键 |
UCSFYAFKXCLZLB-NLRVBDNBSA-N |
手性 SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C(\C)/C4=CC=CC=C4O |
规范 SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=C(C)C4=CC=CC=C4O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-methoxy-4-[(E)-[2-(4-phenylmethoxyphenoxy)propanoylhydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12046846.png)

![4-hydroxy-6-oxo-N-propyl-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12046857.png)

![2-chlorobenzaldehyde [1,3-dimethyl-7-(2-methyl-2-propenyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12046869.png)
![1-Boc-3-[2-Methanesulfonyl-5-(3-methylisoxazol-5-yl)pyrimidin-4-yl]piperidine](/img/structure/B12046872.png)

![dimethyl 3-(4-phenylbenzoyl)naphtho[2,1-e]indolizine-1,2-dicarboxylate](/img/structure/B12046895.png)
![4-{[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]amino}-5-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12046908.png)





